molecular formula C24H15N B12090958 4-(Pyren-1-ylethynyl)aniline CAS No. 880081-83-4

4-(Pyren-1-ylethynyl)aniline

Cat. No.: B12090958
CAS No.: 880081-83-4
M. Wt: 317.4 g/mol
InChI Key: IKUKEZXZIDPEHQ-UHFFFAOYSA-N
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Description

Significance of Pyrene-Based π-Conjugated Systems in Photofunctional Materials

Pyrene (B120774), a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, is a cornerstone in the field of photofunctional materials. mdpi.com Its rigid, planar structure and extensive π-conjugated system lead to exceptional photoelectric properties, including bright fluorescence and high charge carrier mobility. mdpi.comsigmaaldrich.com These characteristics make pyrene and its derivatives highly sought-after components in a range of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. sigmaaldrich.com

The photophysical behavior of pyrene is particularly noteworthy. It exhibits a strong blue fluorescence in dilute solutions. A key feature is its ability to form excimers—excited-state dimers—at higher concentrations or in the solid state, which results in a characteristic red-shifted emission. mdpi.com This sensitivity to the local environment has made pyrene a valuable fluorescent probe. mdpi.com In the context of materials science, the ability to chemically modify the pyrene core at various positions allows for the fine-tuning of its optical and electronic properties, as well as controlling the molecular packing in the solid state, which is crucial for optimizing device performance. sigmaaldrich.com

Strategic Importance of Ethynylaniline Moieties in Molecular Design for Tunable Properties

The ethynylaniline moiety is a versatile and strategically important building block in the design of functional organic molecules. The presence of the ethynyl (B1212043) (alkyne) group provides a rigid, linear linker that extends the π-conjugation of the molecule, which is beneficial for charge transport and can lead to bathochromic (red-shifted) shifts in absorption and emission spectra. nih.gov This extended conjugation is a key strategy for developing materials that interact with light in the visible or near-infrared regions.

The aniline (B41778) group (-C₆H₄NH₂) provides a primary amine functionality that can act as an electron-donating group, which is fundamental to creating molecules with intramolecular charge transfer (ICT) character. beilstein-journals.org This D-π-A architecture is critical for applications in nonlinear optics and for creating materials whose electronic properties can be tuned. Furthermore, the amine group offers a site for further chemical modification, allowing for the attachment of other functional units or for polymerization to create conductive polymers. rasayanjournal.co.in The combination of the rigid linker and the functional amine group makes ethynylaniline a powerful tool for chemists to construct complex, highly-conjugated molecular systems with tailored optoelectronic properties. mdpi.com

Research Trajectory and Potential of 4-(Pyren-1-ylethynyl)aniline for Advanced Applications

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. nih.govresearchgate.net This reaction involves the coupling of an aryl halide with a terminal alkyne. Based on literature for analogous compounds, the two primary routes are:

Coupling of 1-ethynylpyrene (B1663964) with a 4-haloaniline (e.g., 4-iodoaniline). researchgate.net

Coupling of 1-bromopyrene (B33193) with 4-ethynylaniline (B84093). nih.gov

Both methods utilize a palladium catalyst, often in conjunction with a copper(I) co-catalyst, in the presence of a base.

While detailed experimental data for the parent compound this compound is not extensively documented in readily available literature, the properties can be inferred from closely related derivatives. For instance, a derivative with alkyl chains on the aniline nitrogen, N,N-Dihexadecyl-4-(pyren-1-ylethynyl)aniline, shows a maximum UV-Vis absorption peak around 400 nm, attributed to the π-π* transition of the conjugated pyrene system. Another closely related compound, 1-(4-N,N-dimethylaminophenylethynyl)pyrene, exhibits significant solvatochromism, where its fluorescence emission is highly sensitive to the polarity of the solvent, with a large Stokes shift. This is a hallmark of efficient intramolecular charge transfer.

The potential applications for this compound are rooted in its fundamental D-π-A structure. The strong fluorescence and charge-transporting capabilities of the pyrene unit, combined with the tunability afforded by the ethynylaniline moiety, make it a promising candidate for:

Organic Light-Emitting Diodes (OLEDs): It can serve as a blue-emitting material or as a component in host-guest systems. The ability to tune the emission color through chemical modification is a significant advantage. mdpi.com

Fluorescent Sensors: The sensitivity of its fluorescence to the local environment could be exploited for detecting various analytes.

Nonlinear Optical (NLO) Materials: Molecules with strong ICT character often exhibit large NLO responses, which are useful for applications in photonics and optical communications. nih.gov

Organic Solar Cells (OSCs): As a component in donor or acceptor materials, contributing to light absorption and charge separation/transport.

The research trajectory for this and similar compounds involves synthesizing new derivatives with modified donor or acceptor strengths to further tune the HOMO/LUMO energy levels and optimize performance in specific devices. The exploration of its aggregation behavior and solid-state properties is also a critical area of ongoing research to unlock its full potential in practical electronic applications.

Data Tables

Table 1: Key Chemical Compounds

Compound NameRole/Type
This compoundPrimary subject, D-π-A molecule
PyreneCore fluorophore and acceptor unit
4-EthynylanilineDonor and linker moiety
1-EthynylpyreneSynthetic precursor
4-IodoanilineSynthetic precursor
1-BromopyreneSynthetic precursor
N,N-Dihexadecyl-4-(pyren-1-ylethynyl)anilineAlkylated derivative
1-(4-N,N-dimethylaminophenylethynyl)pyreneN,N-dimethyl analogue

Table 2: Representative Photophysical Data of a Closely Related Analogue

Data for N,N-Dihexadecyl-4-(pyren-1-ylethynyl)aniline in dichloromethane (B109758) solution.

PropertyValue
Maximum Absorption (λmax)~400 nm
Associated Electronic Transitionπ-π* of the pyrene conjugated system

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

880081-83-4

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

4-(2-pyren-1-ylethynyl)aniline

InChI

InChI=1S/C24H15N/c25-21-13-5-16(6-14-21)4-7-17-8-9-20-11-10-18-2-1-3-19-12-15-22(17)24(20)23(18)19/h1-3,5-6,8-15H,25H2

InChI Key

IKUKEZXZIDPEHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)N

Origin of Product

United States

Synthetic Methodologies and Structural Control for 4 Pyren 1 Ylethynyl Aniline Derivatives

Transition Metal-Catalyzed Coupling Reactions for Ethynylpyrene Synthesis

The construction of the ethynyl (B1212043) bridge in 4-(Pyren-1-ylethynyl)aniline is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is a cornerstone of this process. wikipedia.org

Optimization of Sonogashira Coupling for this compound

The synthesis of this compound typically involves the palladium-catalyzed Sonogashira coupling of 1-ethynylpyrene (B1663964) with 4-iodoaniline. vulcanchem.com The efficiency of this reaction is highly dependent on the optimization of various parameters. Key factors include the choice of catalyst, the presence of a copper(I) co-catalyst, the base, and the solvent. wikipedia.orgorganic-chemistry.org While classic Sonogashira conditions often require an inert atmosphere to prevent the air-sensitive catalyst from degrading and to avoid the undesirable homocoupling of acetylenes, modern protocols have been developed that can be performed under aerobic conditions. wikipedia.orgacs.org

Research has shown that for the synthesis of 2-ethynylaniline (B1227618) derivatives, a catalyst system of (PPh₃)₂CuBH₄ with DBU as the base at 120 °C under air can produce excellent yields. nih.gov Another effective system for Sonogashira-type cross-coupling reactions utilizes a Cu(OTf)₂ catalyst with a polycyclic aromatic hydrocarbon ligand like pyrene (B120774). nih.govrsc.org This system is notable for its cost-effectiveness. nih.govrsc.org The optimization of reaction conditions, such as temperature and solvent, is crucial for maximizing yield and selectivity. numberanalytics.com For instance, polar aprotic solvents like DMF and DMSO can facilitate the reaction by stabilizing ionic intermediates, while non-polar solvents such as toluene (B28343) and THF may be preferred for more sensitive substrates. numberanalytics.comlucp.net

Regioselective Functionalization of the Pyrene Core at the C1 Position

The synthesis of this compound necessitates the selective functionalization of the pyrene core at the C1 position to introduce the ethynyl group. Direct C-H functionalization of pyrene is a powerful strategy. researchgate.net Electrophilic aromatic substitution on pyrene typically occurs at the C1, C3, C6, and C8 positions, which are the most reactive sites. beilstein-journals.orgsemanticscholar.org

Methods for achieving C1-functionalization include:

Friedel-Crafts Reactions: While generally leading to a mixture of isomers, under specific conditions, such as using bulky alkyl groups, selectivity can be influenced. beilstein-journals.orgrsc.org

Directed C-H Activation: Utilizing directing groups can provide high regioselectivity. For instance, a picolinamide (B142947) directing group has been used to achieve C10-functionalization, and its removal allows for further modifications. mdpi.com

Halogenation: Bromination of pyrene can yield 1-bromopyrene (B33193), a key intermediate for subsequent coupling reactions. researchgate.net Nitration and bromination of 2,7-di-tert-butylpyrene (B1295820) also occur selectively at the 1-position. beilstein-journals.orgsemanticscholar.org

Visible Light Photoredox Catalysis: This method has been employed for direct C-H phosphonylation, nitration, and amination of the pyrene core, offering a milder alternative to traditional methods. mdpi.com

Influence of Catalyst Systems and Reaction Conditions on Yield and Selectivity

The choice of catalyst and reaction conditions profoundly impacts the yield and selectivity of the Sonogashira coupling.

Catalyst: Palladium catalysts are central to the Sonogashira reaction. wikipedia.org While traditional systems often employ catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, which may require high temperatures and copper co-catalysts, newer air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl have been developed for room-temperature, copper-free couplings. acs.orgnih.gov Copper(I) salts, typically CuI, are often used as co-catalysts to facilitate the reaction under milder conditions. nih.gov However, copper-free systems are sought after to avoid issues with homocoupling and purification. nih.gov

Base: An amine base is required for the reaction. organic-chemistry.org Bases like triethylamine (B128534) (TEA), diisopropylamine (B44863) ((i-Pr)₂NH), and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) have been used effectively. acs.orgresearchgate.net The choice of base can influence the reaction rate, with TMP sometimes leading to faster product formation. acs.org

Solvent: The solvent plays a critical role in the reaction's outcome. numberanalytics.com Polar aprotic solvents like DMF and DMSO can enhance reaction rates. acs.orgnumberanalytics.com In some cases, reactions can even be performed in water, offering a more sustainable approach. wikipedia.orgnih.gov

Temperature: Reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts and catalyst deactivation. numberanalytics.com Room-temperature protocols are highly desirable for their milder nature and broader functional group tolerance. acs.orgnih.gov

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often crucial to prevent oxidation of the catalyst and substrates. numberanalytics.com

Post-Synthetic Modifications and Derivatization of the Anilino Moiety

Once this compound is synthesized, the anilino moiety offers a versatile handle for further functionalization. Post-synthetic modification (PSM) strategies can be employed to introduce a wide range of functionalities, thereby tuning the compound's properties for specific applications. sci-hub.se

The amine group of the aniline (B41778) can undergo various reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion of the amine to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce halogens, cyano groups, etc.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases). rsc.org

Polymerization: The aniline unit can be polymerized, for example, through in-situ polymerization to create composite materials with enhanced conductivity. chemrxiv.org

These modifications can significantly alter the electronic and photophysical properties of the molecule, making it suitable for applications in areas like organic electronics and sensor technology.

Advanced Purification and Characterization Techniques for Novel Ethynylpyrene Compounds

The synthesis of novel ethynylpyrene compounds requires rigorous purification and characterization to ensure their identity and purity.

Purification: Common purification techniques include:

Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. researchgate.netmdpi.comrsc.org The choice of eluent is critical for achieving good separation.

Recrystallization: This technique is used to purify solid products by dissolving them in a suitable solvent at a high temperature and then allowing the solution to cool, causing the pure compound to crystallize out.

Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. acadiau.camdpi.comrsc.org

Mass Spectrometry (MS): Techniques like MALDI-TOF-MS and electrospray ionization (ESI) are used to determine the molecular weight of the compound. acadiau.caresearchgate.netmdpi.com

Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared with the calculated values to confirm the molecular formula. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. rsc.org

UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are used to study the photophysical properties of the compounds, which is particularly important for pyrene derivatives due to their fluorescent nature. mdpi.com

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule. ntu.edu.sg

Photophysical Phenomena and Electronic Structure of 4 Pyren 1 Ylethynyl Aniline

Fundamental Photophysical Processes in Pyrene-Ethynylaniline Conjugates

The photophysical behavior of 4-(Pyren-1-ylethynyl)aniline is governed by the interplay between the individual electronic properties of the pyrene (B120774) and aniline (B41778) units and the charge transfer process that occurs between them upon photoexcitation.

Analysis of Absorption and Emission Spectra

The electronic absorption spectrum of pyrene-ethynylaniline conjugates is typically characterized by strong absorption bands. For instance, a derivative, N,N-Dihexadecyl-4-(pyren-1-ylethynyl)aniline, exhibits a maximum absorption peak (λ_max) around 400 nm, which is attributed to the π-π* electronic transition of the conjugated pyrene system. washington.edu In a broader context of pyrene-based push-pull dyes, an intense intramolecular charge transfer (ICT) band is often observed in the 350–500 nm region. dtic.mil

The emission spectra are highly sensitive to the molecular environment. In pyrene derivatives connected to an electron-donating group like aniline, the emission is often broad, structureless, and highly dependent on the polarity of the solvent, which is a clear indicator of a charge transfer state. ijcce.ac.ir For example, the N,N-dimethyl derivative, N,N-dimethyl-4-(pyren-1-ylethynyl)aniline (DMAEPy), shows significant shifts in its emission wavelength with changing solvent polarity. washington.edu

Table 1: Spectroscopic Data for N,N-dimethyl-4-(pyren-1-ylethynyl)aniline (DMAEPy) in Various Solvents
SolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (cm-1)
n-Hexane4064321540
Toluene (B28343)4124763450
Chloroform4145205500
Ethyl Acetate4105356320
Acetonitrile (B52724)4085577280

Data sourced from a study on arylethynylpyrenes, where DMAEPy is a close analogue of this compound. washington.edu

Intramolecular Charge Transfer (ICT) Characteristics and Mechanisms

Upon absorption of light, an electron is promoted to a higher energy level. In D-π-A systems like this compound, this excitation is followed by a rapid transfer of electron density from the electron-donating aniline group to the electron-accepting pyrene moiety through the ethynyl (B1212043) bridge. washington.eduresearchgate.net This process forms an intramolecular charge transfer (ICT) excited state, which is more polar than the ground state.

In some pyrene derivatives, this process is accompanied by a structural change, specifically a twisting of the molecular conformation, leading to a twisted intramolecular charge transfer (TICT) state. rsc.orgrsc.org The formation of this TICT state is a critical de-excitation pathway and heavily influences the fluorescence properties. The ethynyl linker facilitates efficient electronic communication between the donor and acceptor, which is crucial for this charge transfer to occur. washington.eduvulcanchem.com Molecules like Pyrene-N,N-dimethylaniline, where donor and acceptor groups are twisted relative to each other, can act as "molecular diodes," modulating the ICT process. smolecule.com

Influence of Solvent Polarity on Electronic Transitions (Solvatochromism)

The significant change in dipole moment between the ground state and the ICT excited state makes the emission properties of this compound and its analogues highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net As solvent polarity increases, the polar ICT excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission wavelength. ijcce.ac.irmdpi.com

The large Stokes shifts observed for DMAEPy in polar solvents like acetonitrile (7280 cm⁻¹) compared to nonpolar solvents like n-hexane (1540 cm⁻¹) provide strong evidence for the formation of a highly polar ICT state. washington.edu This pronounced solvatochromism is a hallmark of efficient push-pull systems where significant charge separation occurs in the excited state. dtic.milresearchgate.net Studies on similar systems have shown that both positive (red-shift with increasing polarity) and negative (blue-shift) solvatochromism can occur, depending on whether the ground or excited state is more strongly stabilized by the solvent. dtic.mil For pyrene-aniline conjugates, positive solvatochromism is typically observed in the emission spectra. ijcce.ac.ir

Excited State Dynamics and Energy Dissipation Pathways

Once the molecule is in an excited state, it can return to the ground state through several competing pathways, including radiative decay (fluorescence) and non-radiative decay (heat dissipation). The efficiency of these pathways determines the molecule's fluorescence quantum yield and lifetime.

Fluorescence Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. mdpi.com For pyrene itself, the quantum yield is quite high in solution (Φ_F ≈ 0.65). mdpi.com However, in D-π-A systems, the formation of the ICT state can introduce new non-radiative decay channels, often leading to a lower quantum yield. For instance, a pyrene-containing macrocycle showed a significantly quenched quantum yield of 0.01, attributed to photoinduced electron transfer. mdpi.com

Conversely, some pyrene derivatives with TICT characteristics show an unusual increase in fluorescence intensity in more polar solvents. rsc.org The fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state, is also a key parameter. For the analogue DMAEPy, the fluorescence lifetime was found to be higher in the polar solvent acetonitrile compared to derivatives with weaker donor groups, indicating that the nature of the ICT state influences the excited-state lifetime. washington.edu

Table 2: Photophysical Data for Selected Arylethynylpyrenes in Acetonitrile
CompoundDescriptionFluorescence Lifetime (τfl, ns)
DMAEPyStrong DonorHigher Lifetime
IPPEPyWeaker DonorLower Lifetime
PhEPyNeutral~5.0

Qualitative and quantitative data adapted from a study on arylethynylpyrenes. washington.edu

Pyrene Excimer Formation and Aggregation-Induced Emission (AIE) Enhancement

Pyrene is well-known for its ability to form an "excimer" (excited dimer) at high concentrations or in the solid state. This occurs when an excited-state pyrene molecule interacts with a ground-state pyrene molecule, forming a transient species that emits light at a longer, red-shifted wavelength (typically around 450-510 nm) compared to the monomer emission. nih.govrsc.org This process, however, often leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). gdut.edu.cnnih.gov The formation of an excimer is highly dependent on the geometry of the interacting pyrene units, with the degree of π-π overlap being a more critical factor than the simple distance between the molecules. researchgate.netresearchgate.net

In contrast to ACQ, some molecules exhibit aggregation-induced emission (AIE), where fluorescence is weak in dilute solution but becomes strong in the aggregated state. mdpi.comnih.gov This effect is often achieved by designing molecules with bulky substituents that restrict intramolecular rotations and vibrations in the solid state. gdut.edu.cngdut.edu.cn This restriction of intramolecular motion (RIM) blocks non-radiative decay pathways, forcing the excited state to decay radiatively and thus enhancing fluorescence. gdut.edu.cn Pyrene-based molecules can be transformed from ACQ-active to AIE-active by incorporating groups that induce twisted conformations or through mechanisms like twisted intramolecular charge transfer (TICT). nih.govnih.gov For this compound, the linear, rigid structure may lead to π-stacking and potential excimer formation in the solid state, while the potential for ICT and TICT pathways could also influence its aggregation behavior.

Considerations of Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a photophysical process that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, enabling the potential for 100% internal quantum efficiency in applications such as Organic Light-Emitting Diodes (OLEDs). acs.orgedinst.comrsc.org The fundamental requirement for a molecule to exhibit TADF is a very small energy gap (ΔE_ST) between the lowest singlet (S1) and triplet (T1) excited states. edinst.comnih.gov Such a small energy gap facilitates efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state via thermal energy, followed by radiative decay to the ground state, which is observed as delayed fluorescence. edinst.comnih.gov

This condition is often met in molecules possessing a donor-acceptor (D-A) architecture. In these systems, the highest occupied molecular orbital (HOMO) is localized on the electron-donating moiety, while the lowest unoccupied molecular orbital (LUMO) is on the electron-accepting unit. This spatial separation of frontier orbitals leads to an excited state with significant charge-transfer (CT) character, which minimizes the electron exchange energy and, consequently, the S1-T1 energy gap. nih.gov

The compound this compound is a classic example of a D-A structure. The aniline group serves as the electron donor, and the large, π-conjugated pyrene unit acts as the electron acceptor, connected by a π-conjugated ethynyl linker. This molecular design makes it a potential candidate for exhibiting TADF. Computational studies on analogous pyrene-dimethylaniline systems have shown that kinetic and energetic factors crucial for intersystem crossing and reverse intersystem crossing are highly dependent on the molecule's conformation, particularly the dihedral angle between the donor and acceptor moieties. researchgate.netresearchgate.net While the D-A structure of this compound is conducive to TADF, definitive confirmation requires specific experimental investigations, such as temperature-dependent photoluminescence and time-resolved spectroscopy, to measure the ΔE_ST and observe the characteristic delayed fluorescence decay.

Spectroscopic Techniques for Photophysical Characterization

UV-Visible Spectroscopy for Ground State Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the allowed electronic transitions from the ground state (S0) to various excited singlet states (Sn). For conjugated organic molecules, these transitions typically involve the excitation of π electrons to higher-energy π* orbitals (π-π* transitions).

In the case of this compound, the extensive π-conjugation across the pyrene, ethynyl, and aniline components gives rise to strong absorption in the UV-visible region. Experimental data for a closely related derivative, N,N-Dihexadecyl-4-(pyren-1-ylethynyl)aniline (PY-C16), shows a maximum absorption peak (λ_max) at approximately 400 nm when dissolved in dichloromethane (B109758). mdpi.com This absorption is attributed to the S0 → S1 (π-π*) transition of the conjugated molecular framework. mdpi.com

Studies on this derivative across a range of solvents with varying polarities demonstrated that the ground state absorption capacity is not significantly influenced by the solvent. mdpi.com This lack of a major solvatochromic shift in the absorption spectrum indicates that the change in the dipole moment upon excitation from the ground state is not substantial enough to be strongly affected by the solvent environment. mdpi.com

Table 1: UV-Visible Absorption Data for N,N-Dihexadecyl-4-(pyren-1-ylethynyl)aniline (PY-C16) in Various Solvents. mdpi.com

SolventAbsorption Maximum (λ_abs) (nm)
Dichloromethane (DCM)401
N,N-Dimethylformamide (DMF)403
Acetone399
Ethyl Acetate399
Tetrahydrofuran (THF)400
Acetonitrile398
Toluene403
n-Hexane399

This interactive table provides the peak absorption wavelengths for a derivative of the subject compound.

Steady-State and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Steady-state and time-resolved fluorescence spectroscopy are powerful techniques for elucidating the properties and dynamics of molecular excited states. mpg.de Steady-state measurements provide information on the fluorescence emission profile and efficiency, while time-resolved methods measure the fluorescence lifetime, revealing the rates of radiative and non-radiative decay processes. nih.gov

Molecules with a D-A structure like this compound often exhibit significant intramolecular charge transfer (ICT) character in the excited state. nih.gov This leads to a large excited-state dipole moment and pronounced positive solvatochromism, where the fluorescence emission peak shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. nih.gov For the related compound 1-(4-N,N-dimethylaminophenylethynyl)pyrene, a substantial Stokes' shift increase of about 125 nm is observed when moving from a non-polar solvent like n-hexane to a polar one like acetonitrile. nih.gov This behavior is indicative of a highly polar excited state that is stabilized by polar solvent molecules.

The fluorescence quantum yield (Φ_f) of such D-A dyes is also highly dependent on the solvent environment, typically being higher in non-polar solvents and decreasing significantly with increasing solvent polarity. nih.govnih.gov

Time-resolved fluorescence spectroscopy measures the average time a fluorophore remains in the excited state before returning to the ground state, known as the fluorescence lifetime (τ_f). nih.gov For D-A compounds like pyrene-aniline derivatives, the lifetime is often short and also depends on solvent polarity. nih.gov Advanced techniques such as picosecond spectro-streak fluorescence can simultaneously capture fluorescence intensity as a function of both time and wavelength. mpg.de This allows for the direct observation of dynamic processes, such as the reorientation of solvent molecules around the excited dye molecule in response to its newly formed large dipole moment. mpg.de

Table 2: Photoluminescence (PL) Emission Data for N,N-Dihexadecyl-4-(pyren-1-ylethynyl)aniline (PY-C16) in Various Solvents. mdpi.com

SolventEmission Maximum (λ_em) (nm)
Dichloromethane (DCM)433
N,N-Dimethylformamide (DMF)446
Acetone439
Ethyl Acetate433
Tetrahydrofuran (THF)434
Acetonitrile442
Toluene430
n-Hexane419

This interactive table presents the peak photoluminescence emission wavelengths for a derivative of the subject compound, illustrating the solvatochromic shift.

Theoretical and Computational Investigations of 4 Pyren 1 Ylethynyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For a conjugated system like 4-(Pyren-1-ylethynyl)aniline, which combines an electron-rich aniline (B41778) moiety with an extended π-system of pyrene (B120774) through an ethynyl (B1212043) linker, these methods can elucidate its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state properties of molecules.

A DFT analysis of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the molecule's energy, providing key information on bond lengths, bond angles, and dihedral angles. For this molecule, a crucial parameter would be the dihedral angle between the pyrene and aniline rings, which influences the degree of electronic communication between the two moieties.

Following optimization, DFT calculations can determine a range of ground-state properties. These include:

Total Energy: The molecule's stability.

Vibrational Frequencies: Used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atom of the aniline group and across the π-system of the pyrene.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the FMO analysis would reveal:

HOMO: This orbital is the primary electron donor. In a donor-π-acceptor type system, the HOMO is typically localized on the electron-donating group and the π-bridge. In this case, it would likely be distributed across the aniline and the ethynyl linker.

LUMO: This orbital is the primary electron acceptor. The LUMO is expected to be predominantly localized on the electron-accepting pyrene moiety.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is indicative of a molecule that is more easily excitable and generally more reactive. This gap is also correlated with the molecule's electronic absorption properties.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, providing a more detailed picture of the electronic landscape than the MEP.

PropertyExpected Characteristics for this compound
HOMO LocalizationPrimarily on the aniline and ethynyl moieties
LUMO LocalizationPrimarily on the pyrene moiety
HOMO-LUMO Gap (ΔE)Relatively small, indicating potential for electronic applications

Excited State Calculations using Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. This is crucial for understanding a molecule's photophysical properties, such as how it absorbs and emits light.

Prediction of Absorption and Emission Maxima

TD-DFT can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in molecular geometry. These energies and their corresponding oscillator strengths (a measure of the transition probability) are used to simulate the molecule's UV-visible absorption spectrum.

For this compound, the lowest energy absorption band would likely correspond to the HOMO → LUMO transition. The calculated absorption maximum (λmax) could then be compared with experimental spectroscopic data.

To predict emission (fluorescence) maxima, the geometry of the molecule is first optimized in its first excited state. The energy difference between this relaxed excited state and the ground state (at the excited state's geometry) corresponds to the emission energy.

Characterization of Intramolecular Charge Transfer States

The connection of an electron donor (aniline) to an electron acceptor (pyrene) via a π-conjugated linker (ethynyl) makes this compound a prime candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation.

When the molecule absorbs a photon, an electron is promoted from the HOMO (on the aniline/linker) to the LUMO (on the pyrene). This creates an excited state where there is a significant separation of charge, with a positive charge localized on the donor end and a negative charge on the acceptor end. TD-DFT calculations can characterize this ICT state by analyzing the electron density difference between the excited state and the ground state. This analysis would confirm the direction and magnitude of the charge transfer, solidifying its classification as a "push-pull" system. The degree of ICT is often sensitive to the solvent environment, a factor that can also be modeled in advanced calculations.

CalculationPredicted PropertySignificance for this compound
Vertical Excitation EnergiesUV-Visible Absorption Spectrum (λmax)Predicts the color and light-absorbing capabilities
Excited State Geometry OptimizationFluorescence Emission Spectrum (λem)Predicts the properties of light emission
Electron Density Difference MapsIntramolecular Charge Transfer (ICT)Characterizes the charge separation upon excitation

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations treat atoms as classical particles interacting through a defined force field.

For this compound, MD simulations would be invaluable for understanding how molecules interact with each other in a condensed phase (e.g., in a crystal or an amorphous film). Key intermolecular interactions for this system would include π-π stacking between the large, flat pyrene units of neighboring molecules. The aniline groups can also participate in hydrogen bonding, either with each other or with solvent molecules.

MD simulations can predict bulk material properties such as:

Radial Distribution Functions: Describing the probability of finding a neighboring molecule at a certain distance, which reveals the local packing structure.

Diffusion Coefficients: How quickly molecules move within a liquid or film.

Conformational Dynamics: How the molecule's shape, particularly the rotation around the ethynyl linker, changes over time due to thermal motion and interactions with neighbors.

These simulations are crucial for predicting how the molecule will behave when used in a real-world application, such as in an organic light-emitting diode (OLED) or a sensor, where intermolecular interactions govern material morphology and performance.

Computational Prediction of Nonlinear Optical (NLO) Responses

The primary computational approach for predicting NLO responses is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.govrsc.orgacs.org These methods provide a balance between computational cost and accuracy for relatively large organic molecules. Functionals such as B3LYP and M06 are commonly employed with basis sets like 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. rsc.orgacs.org

Key NLO-related parameters that are typically calculated include the dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively). rsc.orgnih.gov The first hyperpolarizability (β) is particularly significant as it is the molecular origin of second-harmonic generation (SHG), a crucial NLO phenomenon.

For a molecule like this compound, a computational investigation would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This step is critical as the NLO properties are highly sensitive to the molecular geometry.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's potential for intramolecular charge transfer (ICT), a fundamental process for generating a large NLO response. nih.gov In D-π-A systems, a smaller energy gap generally correlates with a larger hyperpolarizability. rsc.org For this compound, the HOMO would be expected to be localized on the electron-donating aniline moiety, while the LUMO would be on the electron-accepting pyrene group, facilitating charge transfer across the π-bridge upon excitation. nih.gov

Calculation of NLO Properties: Using the optimized geometry, the components of the polarizability and hyperpolarizability tensors are calculated. The total (or static) first hyperpolarizability (β₀) is a key value derived from these tensor components and is often used to compare the NLO activity of different molecules. Computational studies on similar pyrene derivatives have shown that modifying donor and acceptor groups can significantly tune these values. rsc.orgresearchgate.net

Solvent Effects: NLO properties can be strongly influenced by the surrounding medium. bohrium.comnih.gov Computational models like the Polarizable Continuum Model (PCM) are often used to simulate the presence of a solvent and provide more realistic predictions of NLO responses in solution. nih.gov

The predicted NLO response of this compound would be benchmarked against well-known NLO materials like p-nitroaniline. nih.govresearchgate.net Theoretical studies on p-nitroaniline are extensive and provide a standard for assessing the reliability of different computational methods and for contextualizing the predicted properties of new molecules. nih.govjchps.comresearchgate.net

While awaiting specific computational data for this compound, the theoretical framework strongly suggests that its D-π-A structure, featuring the large, conjugated pyrene system, should result in a significant NLO response, making it a promising candidate for further theoretical and experimental investigation. researchgate.net

Applications of 4 Pyren 1 Ylethynyl Aniline in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The unique photophysical characteristics of the pyrene-ethynyl-aniline framework make it highly suitable for use in Organic Light-Emitting Diodes (OLEDs). Pyrene (B120774) itself is a well-known chromophore with a high fluorescence quantum yield, making it a promising component for light-emitting materials in OLEDs and other electronic devices. researchgate.netencyclopedia.pub

The development of stable and efficient blue-emitting materials remains one of the most significant challenges in OLED technology for full-color displays and solid-state lighting. rsc.org The 4-(Pyren-1-ylethynyl)aniline scaffold is a promising candidate for creating deep blue emitters due to the intrinsic optical properties of the pyrene core. researchgate.net However, the planar nature of pyrene can lead to strong intermolecular π-π stacking and excimer formation in the solid state, which causes a red-shift in emission and a reduction in fluorescence efficiency, compromising color purity. encyclopedia.pubnih.gov

To counteract this, research has focused on synthesizing derivatives where bulky side groups are attached to the core structure. For instance, attaching triphenylamine (B166846) (TPA) or tetraphenylethylene (B103901) (TPE) moieties can effectively suppress intermolecular packing. nih.gov In one study, a chrysene-core derivative featuring a TPA group exhibited an excellent photoluminescence quantum yield (PLQY) of 86% in the film state and produced deep-blue electroluminescence with Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.07). nih.gov Another approach involves creating a dual-core structure, combining pyrene with another chromophore like anthracene, to control the emission in the blue region. encyclopedia.pub A material with this dual-core design achieved an external quantum efficiency (EQE) of 8.4% and deep-blue CIE coordinates of (0.14, 0.15). encyclopedia.pub These strategies demonstrate that while the pyrene-ethynyl-aniline base provides the fundamental blue emission capability, molecular engineering is crucial to realize its full potential in devices. encyclopedia.pubnih.gov

Table 1: Performance of OLEDs Incorporating Pyrene-Based Emitters

Emitter Derivative Device Structure Max EQE (%) Max Luminance (cd/m²) Emission Peak (nm) CIE (x, y) Source(s)
TPA-C-TP Non-doped 4.13% Not Reported 439 (0.15, 0.07) nih.gov
p-TPA-AP-TPA Non-doped 8.4% 7,100 473 (0.14, 0.15) encyclopedia.pub
CP4 Non-doped Not Reported 24,479 Not Reported (0.14, 0.26) researchgate.net
CP2 Non-doped Not Reported Not Reported 436 (0.16, 0.14) researchgate.net

This table presents data for derivatives to illustrate the potential of the pyrene core in blue-emitting OLEDs.

Beyond its emissive properties, the this compound structure is well-suited for charge transport roles in OLEDs. Pyrene is known to be an effective hole transporter due to its extended π-conjugation and high-lying Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.netacs.org This makes materials based on this scaffold excellent candidates for Hole-Transporting Layers (HTLs), which facilitate the injection and movement of positive charges (holes) from the anode to the emissive layer. acs.org

Derivatives of pyrene have demonstrated multifunctional capabilities, acting as both blue emitters and hole-transporting materials simultaneously. acs.org This dual functionality can simplify device architecture and improve performance by ensuring a balanced flow of charges to the emissive layer. researchgate.net Some pyrene derivatives have been shown to possess better hole-transporting properties than commercially standard materials like NPB. acs.org While primarily recognized for hole transport, the donor-acceptor nature of the molecule allows for the tuning of its Frontier Molecular Orbitals (HOMO and LUMO). Theoretical studies on related structures suggest that modifications can alter the charge transport characteristics, potentially enhancing either hole or electron mobility. nih.govmdpi.com Some materials traditionally labeled as "hole transport materials" have been shown to be surprisingly good electron transporters as well, indicating a potential for ambipolar behavior. nih.gov This suggests that with appropriate molecular design, this compound derivatives could also function as electron-transporting or ambipolar materials. researchgate.netnih.gov

Several strategies are employed to maximize the performance of OLEDs based on the this compound framework. A primary goal is to enhance both the external quantum efficiency (EQE), which measures the ratio of emitted photons to injected electrons, and the color purity of the emitted light. nih.govarxiv.org

A key strategy is molecular design to prevent fluorescence quenching. By introducing bulky, three-dimensional side groups to the planar pyrene core, researchers can create steric hindrance that prevents molecules from packing too closely. encyclopedia.pubnih.gov This minimizes the formation of non-emissive aggregates and red-shifted excimers, leading to higher solid-state luminescence efficiency and purer blue emission. encyclopedia.pub

Organic Field-Effect Transistors (OFETs)

The inherent electronic properties of this compound also make it a promising material for Organic Field-Effect Transistors (OFETs). In an OFET, an organic semiconductor layer controls the flow of current between two electrodes, and the performance is largely dictated by the charge carrier mobility of the material. nih.gov Pyrene derivatives have been extensively investigated for OFET applications due to their high charge carrier mobility and excellent chemical and thermal stability. researchgate.net

High charge carrier mobility is a critical parameter for high-performance OFETs. nih.gov The planar, fused-ring structure of the pyrene core in this compound is advantageous as it promotes strong π-π stacking in the solid state. This intermolecular orbital overlap creates efficient pathways for charge hopping between adjacent molecules, leading to high mobility. researchgate.net

Research has shown that fusing pyrene with other aromatic structures can yield materials with exceptional performance. For example, a pyrene-fused perylene (B46583) diimide derivative, when used as the semiconducting layer in a bottom-contact OFET, exhibited a high p-type (hole) mobility of up to 1.13 cm²/Vs with a high on/off ratio of 10⁸ in air. rsc.org The performance of such semiconducting layers is highly dependent on the processing method (e.g., spin-coating, vacuum deposition) and the resulting thin-film morphology. rsc.orgresearchgate.net Engineering the molecular side chains and optimizing film deposition are key strategies to achieve the ordered, crystalline domains necessary for high mobility. nih.govrsc.org

Ambipolar materials, which can transport both holes and electrons within the same device, are highly desirable for fabricating complex circuits like complementary inverters. science.govnih.gov The this compound structure, with its donor (aniline) and acceptor-capable (pyrene) components, presents a foundation for creating ambipolar semiconductors. wat.edu.pl

Achieving balanced ambipolar transport is challenging and often requires careful molecular engineering or the creation of heterojunctions. rsc.orgnih.gov By modifying the side chains on a polymer backbone containing diketopyrrolopyrrole (DPP) and benzotriazole (B28993) units, researchers have developed materials with exceptionally high and balanced electron and hole mobilities exceeding 2 cm²/Vs. rsc.org In other systems, creating a bilayer heterojunction with distinct p-type (hole-transporting) and n-type (electron-transporting) materials is an effective approach. For instance, a heterojunction using picene (B1221364) and a perylene diimide derivative (PDIF-CN2) resulted in an OFET with balanced hole and electron mobilities of approximately 0.1 cm²/Vs. nih.gov While research on the specific ambipolar properties of this compound is limited, the characteristics of related D-A systems suggest its potential for use in ambipolar OFETs, enabling more advanced organic electronic circuits. science.govwat.edu.pl

Table 2: Performance of OFETs with Pyrene-Based or Ambipolar Semiconductors

Semiconductor Device Type Hole Mobility (μh) (cm²/Vs) Electron Mobility (μe) (cm²/Vs) On/Off Ratio Source(s)
Pyrene fused PDI p-type OFET 1.13 - 10⁸ rsc.org
(l-C18)-DPP-(b-C17)-BTZ Ambipolar OFET >2 >2 Not Reported rsc.org
Picene/PDIF-CN2 Ambipolar OFET (Heterojunction) ~0.1 ~0.1 Not Reported nih.gov

This table includes data from related systems to illustrate the performance benchmarks for high-mobility and ambipolar transistors.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of solar energy, particularly in third-generation devices like perovskite solar cells (PSCs) and other organic photovoltaics, the search for efficient and stable materials is paramount. tubitak.gov.trnih.gov The molecular architecture of this compound, combining a large, planar aromatic system with a functional amine group, positions it as a relevant structure for photovoltaic applications.

A critical component of many solar cell architectures is the hole-transporting material (HTM), which is responsible for efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode. tubitak.gov.trtubitak.gov.tr The effectiveness of an HTM is crucial for achieving high power conversion efficiency (PCE). tubitak.gov.tr

The structure of this compound contains key features that are desirable for an HTM. The pyrene core, a polycyclic aromatic hydrocarbon, provides a large, planar π-conjugated system. tubitak.gov.tr This planarity can promote effective intermolecular π–π stacking, which is beneficial for charge transport through the material. rsc.org The aniline (B41778) group is a well-established electron-donating moiety commonly used in hole-transporting materials. The combination of these two units via the ethynyl (B1212043) bridge creates a rigid, conjugated molecule that could facilitate efficient charge delocalization and transport.

While this compound itself is a foundational structure, extensive research has been conducted on more complex pyrene-based derivatives for use as HTMs in perovskite solar cells, often achieving superior performance compared to traditional materials like spiro-OMeTAD. tubitak.gov.trnih.govrsc.org These advanced HTMs often build upon the basic pyrene-aniline motif by adding further donor groups or extending the conjugation to optimize energy levels and hole mobility. tubitak.gov.tr For instance, the modification of the pyrene core at its reactive sites (1, 3, 6, and 8 positions) allows for the synthesis of di-, tri-, or tetra-substituted derivatives with tailored properties. tubitak.gov.tr Research has shown that PSCs using engineered pyrene-based HTMs can achieve PCEs greater than 22%. tubitak.gov.trtubitak.gov.tr

The performance of several advanced pyrene-based HTMs highlights the potential of this class of materials, which originates from the fundamental properties embodied by the this compound structure.

Table 1: Performance of Selected Advanced Pyrene-Based Hole-Transporting Materials in Perovskite Solar Cells

Hole-Transporting Material (HTM) Power Conversion Efficiency (PCE) (%) Device Configuration Dopant-Free Reference
Py-DB 24.33% n-i-p Yes bohrium.com
PyTPA-2OH 23.44% Not Specified No tubitak.gov.tr

This table showcases the performance of complex derivatives to illustrate the potential of the pyrene chemical family, as specific device performance data for this compound is not available in the reviewed literature.

The active layer in an organic photovoltaic device is where photons are absorbed and converted into excitons (bound electron-hole pairs), which are then separated into free charge carriers. In the common bulk heterojunction (BHJ) architecture, this layer consists of an interpenetrating network of electron-donating and electron-accepting materials. The morphology of this layer—the size and distribution of the donor and acceptor domains—is critical for efficient device operation.

A molecule like this compound, if incorporated into an active layer, could influence its morphology. Its rigid and planar structure could encourage ordered packing and crystallinity, which can affect charge transport. The pyrene moiety is known for its tendency to form π-stacked aggregates, a property that could be harnessed to create pathways for efficient hole transport within the active layer. However, controlling this aggregation is key, as large, poorly-ordered domains can hinder performance by acting as charge traps. The specific interactions between this compound and common acceptor materials would need to be investigated to optimize the active layer blend and processing conditions for ideal phase separation.

Emerging Roles in Other Organic Electronic Systems

Beyond solar cells, the unique photophysical properties of the pyrene unit open up potential applications for this compound in other organic electronic systems, such as Organic Light-Emitting Diodes (OLEDs). Pyrene and its derivatives are known for their strong fluorescence, making them suitable candidates for emitter materials in OLEDs.

The aniline portion of the molecule provides hole-transporting capabilities, suggesting that this compound could potentially function as a multifunctional material within an OLED, serving as both part of the emissive layer and the hole-transporting layer. This dual functionality could simplify device architecture and fabrication. The development of pyrene-based materials for OLEDs is an active area of research, with a focus on tuning the emission color and improving charge injection and transport properties through molecular design. While specific studies on the use of this compound in OLEDs are not prominent, its foundational structure is relevant to the design of new, efficient materials for lighting and display technologies. smolecule.comcatsyn.com

Integration of 4 Pyren 1 Ylethynyl Aniline in Fluorescent Sensing Platforms

Design Principles of Pyrene-Based Fluorescent Probes

The design of fluorescent probes based on the pyrene (B120774) scaffold is a well-established field, leveraging the distinct photophysical characteristics of the pyrene moiety. These probes are engineered to exhibit changes in their fluorescence properties upon interaction with a specific analyte. The core design strategy involves coupling the pyrene fluorophore to a receptor unit that selectively binds the target analyte. This binding event triggers a change in the electronic or spatial arrangement of the probe, leading to a detectable alteration in its fluorescence signal. Several key mechanisms are exploited in the design of these probes.

Sensing Mechanisms: Excimer Formation/Dissociation

One of the hallmark features of pyrene is its ability to form excimers, which are excited-state dimers formed between an excited-state pyrene molecule and a ground-state pyrene molecule. Pyrene monomers typically exhibit a structured fluorescence emission in the 370-400 nm range. In contrast, the excimer emission is a broad, structureless band that is significantly red-shifted, appearing around 450-550 nm.

The formation and dissociation of these excimers are highly dependent on the proximity and orientation of the pyrene units. This phenomenon is a powerful tool for developing ratiometric fluorescent sensors. In a typical design, two pyrene moieties are incorporated into a single molecule. In the absence of an analyte, the molecule adopts a conformation that keeps the pyrene units apart, resulting in monomer emission. Upon binding to the analyte, a conformational change can bring the pyrene units into close proximity, facilitating excimer formation and a corresponding shift in the fluorescence emission from blue (monomer) to blue-green (excimer). Conversely, a probe can be designed to initially exist in a state of excimer formation, with the introduction of an analyte causing a disruption that leads to monomer emission.

Photoinduced Electron Transfer (PET) Quenching Mechanisms

Photoinduced electron transfer (PET) is another fundamental mechanism utilized in the design of fluorescent "turn-on" or "turn-off" sensors. A typical PET sensor consists of a fluorophore (in this case, the pyrene moiety of 4-(Pyren-1-ylethynyl)aniline), a receptor for the analyte, and a spacer connecting them.

In the "off" state (before analyte binding), the fluorescence of the pyrene is quenched. This occurs because, upon excitation of the pyrene, an electron is transferred from the receptor (which has a suitable redox potential) to the excited fluorophore, or vice versa. This non-radiative de-excitation pathway effectively quenches the fluorescence.

When the target analyte binds to the receptor, the redox potential of the receptor is altered in such a way that the PET process is no longer energetically favorable. This inhibition of the quenching pathway "turns on" the fluorescence of the pyrene. The aniline (B41778) group in this compound could potentially act as an electron donor in a PET process. However, specific research demonstrating this mechanism for this compound in the context of analyte sensing is not documented in the available literature.

Intramolecular Charge Transfer (ICT) based Ratiometric Sensing

Intramolecular charge transfer (ICT) is a process that occurs in molecules containing both an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, leading to a large change in the dipole moment of the excited state. This excited state is often highly sensitive to the polarity of its local environment.

The emission from an ICT state is typically characterized by a large Stokes shift and solvatochromism (a shift in the emission wavelength depending on the solvent polarity). This property can be harnessed for ratiometric sensing. The binding of an analyte to either the donor or acceptor part of the molecule can significantly affect the efficiency of the ICT process, leading to a shift in the emission wavelength. This provides a ratiometric output, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, offering a more robust and reliable sensing signal compared to simple intensity changes. The this compound structure, with the electron-donating aniline and the π-system of the pyrene and ethynyl (B1212043) bridge, has the potential to exhibit ICT characteristics. nih.gov However, detailed studies on its application in ICT-based ratiometric sensing for specific analytes are not present in the surveyed literature.

Selective Detection of Specific Analytes

The true utility of a fluorescent probe lies in its ability to selectively detect a specific analyte of interest. The following sections discuss the potential application of this compound for sensing specific analytes, based on the general principles of pyrene-based sensors, while noting the lack of direct experimental evidence for this particular compound.

Sensing of Metal Ions (e.g., Hg2+)

Mercury (Hg2+) is a highly toxic heavy metal ion that poses significant environmental and health risks. The development of sensitive and selective fluorescent probes for Hg2+ is of great importance. Pyrene-based sensors for Hg2+ have been reported, often utilizing ligands that have a high affinity for mercury, such as those containing sulfur or nitrogen atoms. nih.gov The binding of Hg2+ to the receptor can induce changes in the fluorescence of the pyrene moiety through mechanisms like PET quenching or excimer formation/dissociation.

For this compound, the aniline nitrogen could potentially serve as a binding site for metal ions. However, without a specifically designed chelating environment, the selectivity and sensitivity for Hg2+ would likely be low. The scientific literature lacks specific studies that have designed and tested this compound as a fluorescent sensor for Hg2+.

Detection of Nitroaromatic Compounds (NACs) and Explosive Simulants

Nitroaromatic compounds (NACs) are primary components of many commercial explosives and are also significant environmental pollutants. The detection of trace amounts of NACs is crucial for security and environmental monitoring. Fluorescent quenching is a common mechanism for the detection of electron-deficient NACs by electron-rich fluorescent molecules. The interaction between the electron-rich fluorophore and the electron-deficient NAC can lead to a photoinduced electron transfer from the excited fluorophore to the NAC, resulting in fluorescence quenching. researchgate.netnih.gov

The pyrene moiety in this compound is electron-rich and could potentially act as a fluorescent sensor for NACs via a quenching mechanism. The aniline group further enhances the electron-donating character of the molecule. While numerous pyrene derivatives have been investigated for the detection of NACs, specific and detailed research on the application of this compound for this purpose, including data on sensitivity, selectivity, and quenching efficiency for various NACs, is not available in the current body of scientific literature.

Environmental Parameter Monitoring (e.g., pH, viscosity)

The dual functionality inherent in the structure of this compound lends itself to the monitoring of critical environmental parameters such as pH and viscosity. While specific studies focusing exclusively on this compound for these dual applications are not extensively documented, the well-established sensing mechanisms of its constituent parts, pyrene and aniline, provide a strong basis for its potential in these areas.

pH Sensing: The aniline moiety serves as the primary pH-sensitive component. The nitrogen atom of the amino group can be reversibly protonated and deprotonated in response to changes in the acidity of the surrounding medium. This process alters the electronic properties of the aniline group, which in turn modulates the fluorescence of the pyrene fluorophore. This modulation can occur through mechanisms such as photoinduced electron transfer (PET). In its deprotonated (basic) form, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the pyrene. Upon protonation in acidic conditions, this quenching effect is diminished, leading to an enhancement in fluorescence intensity. The pKa value of the aniline derivative is a crucial factor in determining the pH range over which the sensor is effective. Computational studies have shown that the pKa of aniline derivatives can be predicted with reasonable accuracy using ab initio calculations, which can aid in the design of sensors for specific pH ranges. pnu.ac.irmdpi.com

Viscosity Sensing: The pyrene unit is well-known for its sensitivity to the viscosity of its microenvironment. This sensitivity arises from two primary phenomena: restriction of intramolecular rotation and excimer formation. In the case of this compound, the rotation around the single bonds, particularly the ethynyl-phenyl bond, can be hindered in more viscous media. This restriction of rotational freedom can lead to an increase in fluorescence quantum yield, as non-radiative decay pathways are suppressed. nih.gov

Additionally, pyrene and its derivatives are known to form excimers (excited-state dimers) at higher concentrations or when molecular mobility allows for the association of an excited-state molecule with a ground-state molecule. The formation of excimers results in a characteristic red-shifted and broad emission band. In environments of increasing viscosity, the diffusion-controlled process of excimer formation can be affected, leading to changes in the ratio of monomer to excimer emission. This ratiometric response is a powerful tool for quantitative viscosity sensing.

The following table summarizes the potential sensing mechanisms of this compound for pH and viscosity.

ParameterSensing MoietyPlausible MechanismExpected Fluorescent Response
pH AnilineProtonation/deprotonation of the amino group, modulating PET.Fluorescence enhancement in acidic conditions.
Viscosity PyreneRestriction of intramolecular rotation; altered excimer formation kinetics.Increased monomer fluorescence intensity; change in monomer-to-excimer emission ratio.

Strategies for Enhanced Sensitivity and Selectivity in Pyrene-Aniline Sensors

To improve the performance of fluorescent sensors based on the pyrene-aniline scaffold, several strategies can be employed to enhance their sensitivity and selectivity towards target analytes or environmental parameters. These strategies often involve chemical modifications to the core structure or the incorporation of additional functional groups.

Modulation of Photoinduced Electron Transfer (PET): The efficiency of PET is a key factor in the sensitivity of many fluorescent sensors. By introducing electron-donating or electron-withdrawing groups to the aniline or pyrene moieties, the energy levels of the molecular orbitals involved in the PET process can be fine-tuned. This allows for the optimization of the "off-on" switching behavior of the sensor, leading to a higher signal-to-noise ratio and improved sensitivity.

Introduction of Specific Recognition Sites: To enhance selectivity for a particular analyte, specific binding sites or receptors can be incorporated into the sensor's molecular structure. For instance, the aniline nitrogen can be part of a larger chelating structure to improve selectivity for certain metal ions. This approach ensures that the fluorescence response is highly specific to the target analyte, minimizing interference from other species.

Steric Hindrance and Control of Intermolecular Interactions: The introduction of bulky substituents on the pyrene or aniline rings can be used to control intermolecular interactions, such as π-π stacking. This can prevent aggregation-caused quenching in solution and can also be used to favor or disfavor excimer formation, thereby tailoring the sensor's response to viscosity.

Aggregation-Induced Emission (AIE): While pyrene itself can suffer from aggregation-caused quenching, derivatives can be designed to exhibit aggregation-induced emission. In AIE-based sensors, the probe is non-emissive in solution but becomes highly fluorescent upon aggregation. This phenomenon can be exploited for sensing applications where the analyte induces aggregation of the sensor molecules.

Ratiometric Sensing: Designing sensors that exhibit a ratiometric response, where the fluorescence intensity at two different wavelengths changes in opposite directions, is a powerful strategy to improve accuracy and reliability. For pyrene-based viscosity sensors, this is often achieved by monitoring the ratio of monomer to excimer emission. For pH sensors, a second fluorophore with a different pKa could be incorporated to provide a ratiometric response.

The table below outlines some of these strategies and their expected impact on sensor performance.

StrategyDescriptionExpected Enhancement
PET Modulation Fine-tuning of molecular orbital energy levels through substituent effects.Increased sensitivity and signal-to-noise ratio.
Specific Recognition Sites Incorporation of chelating agents or other binding moieties.Improved selectivity for the target analyte.
Steric Hindrance Introduction of bulky groups to control intermolecular interactions.Reduced aggregation-caused quenching; tailored viscosity response.
AIE Design of molecules that become fluorescent upon aggregation.High sensitivity with low background signal.
Ratiometric Sensing Monitoring the ratio of fluorescence at two different wavelengths.Increased accuracy and reduced susceptibility to environmental factors.

By implementing these strategies, it is possible to develop highly sensitive and selective fluorescent sensors based on the this compound framework for a wide range of applications in environmental monitoring and beyond.

Supramolecular Architectures and Advanced Materials Derived from 4 Pyren 1 Ylethynyl Aniline

Principles of Self-Assembly and Intermolecular Interactions

The spontaneous organization of 4-(Pyren-1-ylethynyl)aniline molecules into well-defined, ordered structures is directed by a combination of non-covalent forces. The nature and strength of these interactions dictate the final architecture and resulting properties of the supramolecular assembly. Key interactions include π-π stacking, hydrogen bonding, and metal-ligand coordination.

π-π Stacking Dominance in Solid-State Aggregates

The large, aromatic surface of the pyrene (B120774) unit is the primary driver for the self-assembly of this compound in the solid state. Polycyclic aromatic hydrocarbons (PAHs) like pyrene exhibit strong π-π stacking interactions, which are attractive, non-covalent forces between aromatic rings. rsc.org These interactions are crucial in stabilizing structures and influencing chemo-, regio-, and stereoselectivities in certain reactions. mdpi.com In the crystal structure of related pyrene derivatives, such as N,N-Dimethyl-4-(pyren-1-yl)aniline, molecules are linked into columns, a formation stabilized by C—H⋯π interactions, which is a related form of stacking. nih.govresearchgate.net The π-extended nature of pyrene can enforce [π···π] stacking, which is a powerful tool in the synthesis of complex molecules like tetrachromophoric octacationic homo mdpi.comcatenanes. researchgate.net The degree of π-stacking interactions can significantly influence the molecular packing in the solid state. researchgate.net The regulation of these π⋯π stacking interactions is a key strategy in designing functional materials, as the overlap between the aromatic systems dictates the electronic and photophysical properties of the resulting aggregate. rsc.org

Role of Hydrogen Bonding in Molecular Recognition and Assembly

The aniline (B41778) moiety of this compound introduces the capability for hydrogen bonding through its amino (-NH2) group. This group can act as a hydrogen bond donor, forming directional interactions with suitable acceptor atoms like nitrogen or oxygen. mdpi.com In various aniline derivatives, hydrogen bonding has been shown to be a powerful tool for directing self-assembly into specific architectures, such as sheets and other complex networks. nih.govnih.gov The interplay between hydrogen bonding and π-π stacking is critical in forming ordered supramolecular structures. For instance, the self-assembly of pyrene-capped amino acids into nanostructures is driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. rsc.org The strength of these hydrogen bonds can range widely, and they are predominantly electrostatic in nature, though covalent contributions can be significant. mdpi.com The formation of inter- or intra-molecular hydrogen bonds in aniline derivatives can be observed through shifts in their infrared absorption spectra. nih.gov This directional and specific nature of hydrogen bonding allows for a high degree of control over the molecular arrangement in the resulting supramolecular structures.

Metal-Coordination Driven Supramolecular Constructs

The aniline and ethynyl (B1212043) components of this compound, as well as the pyrene ring itself, can act as coordination sites for metal ions. This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the aniline group can coordinate to metal centers, a strategy widely used in the synthesis of discrete complexes and coordination polymers. researchgate.net For example, pyrene derivatives functionalized with pyridyl groups have been used to create intricate, self-assembled kagome networks on surfaces, demonstrating the power of combining aromatic cores with metal-coordinating units. nih.gov The coordination of metal ions to ligands containing pyrene and aniline functionalities can lead to materials with interesting photophysical properties, where the emission can be tuned by the choice of metal and the coordination geometry.

Fabrication of Pyrene-Based Supramolecular Gels and Soft Materials

Low molecular weight gelators (LMWGs) based on pyrene derivatives, including structures analogous to this compound, can self-assemble in various solvents to form supramolecular gels. These soft materials entrap solvent molecules within a three-dimensional network of self-assembled fibers. The formation of these gels is typically driven by a combination of π-π stacking of the pyrene units and hydrogen bonding from other functional groups. nih.gov

The process is often thermo-reversible, with the gel forming upon cooling a hot solution of the gelator and dissolving back into a solution upon heating. The morphology of the resulting gel, from nanoparticles to nanofibers, can be controlled by varying the molecular structure of the gelator and the conditions of gelation. mdpi.comnih.govresearchgate.net For example, co-assembly of different pyrene derivatives can lead to changes in morphology and mechanical properties of the resulting gels. mdpi.comnih.govresearchgate.net These pyrene-based gels are often fluorescent and can exhibit pyrene's characteristic monomer and excimer emission, making them suitable for applications in sensing and as scaffolds for energy transfer. nih.gov

Pyrene Derivative System Solvent Morphology Key Interactions Potential Application
Amino-acid-based pyrene conjugateCH3CN/water, DMSO/waterFibrillar networksHydrogen bonding, π-π stackingEnergy transfer scaffold nih.gov
Co-assembled pyrene derivativesDMSOSpherical nanoparticles to 3D nanofibersPyrene excimer interaction, π-π stackingControllable mechanical materials mdpi.comnih.govresearchgate.net

Mechanically Interlocked Molecules (MIMs) and Catenanes for Functional Systems

The strong π-π stacking ability of the pyrene moiety makes this compound an attractive component for the template-directed synthesis of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes. In these systems, molecules are linked mechanically without a covalent bond. The synthesis of a pyrene-based homo mdpi.comcatenane, for instance, is promoted by the strong [π···π] stacking between pyrene units incorporated into macrocycles. echemi.com

Incorporating pyrene units into MIMs can lead to novel photophysical properties. For example, mechanically interlocked pyrene-based structures have been shown to be efficient photocatalysts. researchgate.netechemi.com The mechanical bond can fine-tune the energy landscape of the pyrene chromophore, leading to enhanced photosensitization properties and the population of triplet excited states, which are key for many photocatalytic processes. echemi.com The nanoconfinement within the interlocked structure can protect the triplet state, extending its lifetime and yield. researchgate.net Furthermore, acid-base stimuli can be used to control the shuttling motion of the rings in catenanes containing aniline-like stations, creating molecular switches with optical readouts. nih.gov

Development of Smart Materials with Tunable Luminescence and Adaptive Behavior

Materials derived from this compound can exhibit "smart" behavior, responding to external stimuli such as light, heat, pH, or the presence of specific analytes. This responsiveness is often linked to changes in the supramolecular organization, which in turn affects the material's properties, particularly its luminescence. The fluorescence of pyrene is highly sensitive to its local environment, making it an excellent probe for sensing applications.

By incorporating this compound into larger systems, it is possible to create materials with tunable fluorescence emission. For example, host-guest interactions with macrocycles like cucurbit[n]urils have been used to modulate the emission color of pyrene derivatives from yellow to green. researchgate.net Such systems have potential applications in fluorescent inks and information encryption. researchgate.netresearchgate.net The aggregation state of pyrene derivatives can also be controlled to switch between different luminescent outputs, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). By carefully designing the molecular structure, it is possible to create materials that are fluorescent in the solid state or in aggregated forms, which is beneficial for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net The development of covalent organic frameworks (COFs) from pyrene-aniline building blocks has led to ultra-stable materials with strong fluorescence and high surface areas, suitable for photocatalysis and sensing. ossila.com

System Stimulus Observed Change Potential Application
Pyrene derivative with cucurbit[n]urilHost-guest bindingTunable fluorescence (yellow to green)Fluorescent ink, information encryption researchgate.net
Pyridinium/anilinium mdpi.comcatenaneAcid/BaseColor change (yellow/orange to colorless)Molecular switch nih.gov
Pyrene-tetraaniline COFSolvent polarityRed-shift in fluorescence emissionPhotocatalysis, sensing ossila.com

Future Perspectives and Research Challenges for 4 Pyren 1 Ylethynyl Aniline

Design and Synthesis of Multifunctional Pyrene-Based Derivatives

A primary area of future research will be the design and synthesis of multifunctional derivatives of 4-(Pyren-1-ylethynyl)aniline. The core structure is ripe for modification to fine-tune its electronic, optical, and biological properties. The aniline (B41778) group, in particular, serves as a versatile handle for a variety of chemical transformations.

Future synthetic strategies are likely to focus on:

Functionalization of the Aniline Moiety: The amino group can be readily acylated, alkylated, or used as a nucleophile in a variety of coupling reactions. This could allow for the attachment of a wide range of functional groups, including but not limited to:

Biologically active molecules for targeted drug delivery or sensing.

Polymerizable groups for the creation of novel conductive or emissive polymers.

Other chromophores to create complex dye systems with tailored photophysical properties.

Modification of the Pyrene (B120774) Core: While the pyrene core is less reactive than the aniline group, it can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. mdpi.com This could be used to modulate the fluorescence quantum yield, emission wavelength, and solubility of the molecule. mdpi.com

Sonogashira Coupling and Related Reactions: The synthesis of the core this compound structure likely relies on a Sonogashira coupling between a protected 4-ethynylaniline (B84093) and 1-bromopyrene (B33193). Future work could explore variations of this reaction to improve yields and to create a library of related compounds with different linkers between the pyrene and aniline moieties. A similar synthesis has been reported for 1-(4-N,N-dimethylaminophenylethynyl)pyrene, which was synthesized via a Sonogashira coupling of 1-bromopyrene and 4-(ethynyl)-N,N-dimethylaniline. researchgate.net

A significant challenge in this area will be the development of synthetic routes that are both efficient and allow for precise control over the final structure of the molecule. The purification of these often poorly soluble polycyclic aromatic compounds can also be a hurdle.

Exploration of Bio-Related Applications in Chemical Biology and Material Science

The inherent fluorescence of the pyrene core makes this compound a promising candidate for a variety of bio-related applications. rsc.org Future research in this area is expected to focus on its development as a fluorescent probe for bioimaging and sensing. rsc.org

Key research directions include:

Development of "Turn-On" Fluorescent Probes: The fluorescence of pyrene is known to be sensitive to its local environment. This property could be exploited to design probes that only become fluorescent upon binding to a specific biological target, such as a protein or a nucleic acid. This "turn-on" mechanism would reduce background fluorescence and improve the signal-to-noise ratio in imaging experiments. nih.gov

Targeted Cell Imaging: By attaching a targeting ligand to the aniline group, it should be possible to direct the molecule to specific cells or subcellular compartments. nih.gov This would enable the visualization of these structures with high spatial resolution.

Sensing of Biologically Relevant Analytes: The electronic properties of the aniline group can be modulated by its environment. This could be used to develop sensors for a variety of biologically important analytes, such as metal ions, pH, or reactive oxygen species. rsc.orgnih.gov

A major challenge in this area will be to design probes that are not only sensitive and selective but also biocompatible and stable in complex biological environments. The potential for the pyrene moiety to intercalate into DNA will also need to be carefully considered and potentially exploited or mitigated depending on the desired application.

Integration into Hybrid Organic-Inorganic Composite Materials

The combination of organic and inorganic materials at the nanoscale can lead to hybrid materials with emergent properties. researchgate.netnih.gov this compound, with its semiconducting and emissive properties, is a promising organic component for such composites. A particularly promising application is in the field of perovskite solar cells.

Future research will likely explore:

Hole-Transporting Materials in Perovskite Solar Cells: Pyrene-arylamine derivatives have already shown promise as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.net The structure of this compound, with its electron-rich pyrene and aniline moieties, suggests that it could also be an effective HTM. Future work will involve the synthesis of derivatives with optimized energy levels to match the perovskite absorber layer and the development of stable and efficient solar cell devices.

Emissive Layers in Light-Emitting Diodes (LEDs): The high fluorescence quantum yield of many pyrene derivatives makes them attractive for use in organic LEDs (OLEDs). By incorporating this compound into a hybrid organic-inorganic device structure, it may be possible to improve device efficiency and stability.

Functionalization of Inorganic Nanoparticles: The aniline group could be used to anchor the molecule to the surface of inorganic nanoparticles, such as quantum dots or metal oxides. This would allow for the creation of hybrid materials with tailored optical and electronic properties.

A key challenge will be to achieve a high degree of control over the interface between the organic and inorganic components, as this is often critical for device performance. The long-term stability of these hybrid materials will also be a major focus of research.

Advanced Fabrication Techniques for Device Integration (e.g., solution processing)

For many electronic and optoelectronic applications, it is necessary to process materials into thin films. researchgate.net The development of solution-based fabrication techniques for this compound and its derivatives will be crucial for their integration into devices.

Future research will focus on:

Solubility Enhancement: The planar and rigid structure of this compound is likely to result in poor solubility in common organic solvents. A major research effort will be required to synthesize derivatives with improved solubility, for example, by attaching flexible alkyl chains to the pyrene core or the aniline group.

Solution-Based Deposition Techniques: Once soluble derivatives are available, a variety of solution-based deposition techniques could be explored, including spin-coating, inkjet printing, and blade-coating. These techniques are often more cost-effective and scalable than the vacuum deposition methods that are commonly used for small organic molecules.

Thin-Film Morphology Control: The performance of organic electronic devices is highly dependent on the morphology of the active layer. Future work will focus on understanding and controlling the self-assembly of this compound derivatives during the deposition process to achieve the desired film morphology.

A significant challenge will be to develop a detailed understanding of the relationship between molecular structure, processing conditions, and thin-film morphology, and how this ultimately affects device performance.

Predictive Design and Materials Discovery via Computational Methods and Artificial Intelligence

Computational methods are playing an increasingly important role in the design and discovery of new materials. researchgate.net For a molecule like this compound, these methods can be used to predict its properties and to guide the design of new derivatives with improved performance.

Future research in this area will likely involve:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: These quantum chemical methods can be used to predict a variety of properties, including the electronic structure, absorption and emission spectra, and charge transport characteristics of the molecule. researchgate.net This information can be used to screen potential candidates for a particular application before they are synthesized, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly of this compound derivatives in solution and in the solid state. This can provide valuable insights into the factors that control thin-film morphology.

Machine Learning and Artificial Intelligence (AI): As more data on the properties of pyrene-aniline derivatives becomes available, machine learning and AI algorithms could be used to develop quantitative structure-property relationships (QSPRs). These QSPRs could then be used to rapidly screen large virtual libraries of compounds to identify new candidates with desired properties.

A major challenge in this area will be to develop computational models that are both accurate and computationally efficient. The integration of computational and experimental approaches will be key to accelerating the discovery of new materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 4-(Pyren-1-ylethynyl)aniline, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a Sonogashira cross-coupling reaction between pyrene-1-ylacetylene and 4-iodoaniline (or 4-bromoaniline). Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio .
  • Solvent : THF or DMF under inert atmosphere (N₂/Ar).
  • Temperature : 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
    Data Note : Yields vary between 50–70% due to steric hindrance from the pyrene moiety. Monitoring via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) ensures reaction completion .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Pyrene protons appear as a multiplet (δ 7.8–8.5 ppm), while the aniline NH₂ group resonates at δ 5.2–5.5 ppm (broad singlet).
    • ¹³C NMR : The alkyne carbons are observed at δ 85–95 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 333.2 (calc. 333.1).
  • X-ray Crystallography : For single-crystal analysis, slow evaporation of dichloromethane/hexane solutions yields crystals suitable for SHELXL refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Case Study Example : Discrepancies between observed and calculated NMR shifts may arise from π-π stacking interactions between pyrene groups. Resolution Strategy :

  • Perform DFT calculations (B3LYP/6-31G**) to model electronic environments.
  • Compare experimental and theoretical chemical shifts to identify conformational effects .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Q. What experimental design considerations are critical for studying fluorescence quenching in this compound?

Methodological Answer : The pyrene moiety enables fluorescence-based applications (e.g., sensing). Key factors include:

  • Solvent Selection : Use degassed THF to minimize oxygen quenching.
  • Concentration Optimization : Maintain ≤10⁻⁵ M to avoid aggregation-caused quenching (ACQ).
  • Reference Standards : Compare emission spectra with pyrene (λem = 375 nm) and anthracene derivatives.
    Data Note : Fluorescence lifetime measurements (time-correlated single-photon counting) reveal biexponential decay due to excited-state interactions .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer :

  • Derivatization : Introduce sulfonate groups (-SO₃H) to the aniline moiety to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles for controlled release .
  • Co-solvent Systems : Employ DMSO/PBS (1:9 v/v) with sonication (30 min at 40°C) to disperse aggregates .

Key Research Challenges

  • Regioselectivity : Competing coupling at pyrene positions (1- vs. 2-/4- positions) requires careful substrate design.
  • Stability : The aniline NH₂ group is prone to oxidation; store under argon at –20°C with desiccants .
  • Biological Compatibility : Low bioavailability necessitates advanced delivery systems (e.g., peptide conjugates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.